molecular formula C18H21N5O2 B2670047 N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2177061-11-7

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2670047
CAS No.: 2177061-11-7
M. Wt: 339.399
InChI Key: FBKFVUNOMYIZBD-UHFFFAOYSA-N
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Description

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a bicyclic octane structure, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the triazole ring through a Huisgen cycloaddition reaction. This reaction is facilitated by copper(I) catalysts and involves the reaction of an azide with an alkyne. The bicyclic octane structure is then introduced through a series of cyclization reactions, often requiring specific temperature and pressure conditions to ensure the correct formation of the desired ring system. Finally, the acetamide group is added through an acylation reaction, using acetic anhydride or acetyl chloride as the acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amide derivatives or other substituted products.

Scientific Research Applications

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The bicyclic octane structure may facilitate binding to hydrophobic pockets within proteins, affecting their function. Additionally, the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can be compared with similar compounds such as:

    N-{4-[3-(1H-1,2,3-triazol-1-yl)cyclohexane-8-carbonyl]phenyl}acetamide: Similar structure but with a cyclohexane ring instead of a bicyclic octane.

    N-{4-[3-(1H-1,2,3-triazol-1-yl)benzene-8-carbonyl]phenyl}acetamide: Contains a benzene ring, offering different electronic properties.

    N-{4-[3-(1H-1,2,3-triazol-1-yl)butane-8-carbonyl]phenyl}acetamide: Features a butane chain, affecting its flexibility and reactivity.

The uniqueness of this compound lies in its combination of the triazole ring, bicyclic octane structure, and acetamide group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)20-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)11-17(10-15)22-9-8-19-21-22/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFVUNOMYIZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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